2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid
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Overview
Description
2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid is a complex organic compound with the molecular formula C19H20N2O4 and a molecular weight of 340.38 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to an aniline derivative, which is further substituted with a sec-butylamino group. It is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid typically involves the following steps:
Formation of the Aniline Derivative: The starting material, aniline, undergoes acylation with sec-butyl isocyanate to form the sec-butylamino derivative.
Coupling with Benzoic Acid: The sec-butylamino derivative is then coupled with benzoic acid under appropriate reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The sec-butylamino group can form hydrogen bonds and other interactions with proteins or enzymes, affecting their activity. The benzoic acid moiety can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid: This compound has a similar structure but with a cyclohexane ring instead of a benzene ring.
Other Aniline Derivatives: Compounds with similar aniline derivatives but different substituents on the aromatic ring.
Uniqueness
2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sec-butylamino group and benzoic acid moiety make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[3-(butan-2-ylcarbamoyl)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-12(2)20-17(22)13-7-6-8-14(11-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALLGVWYLYXUCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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